molecular formula C12H14N2O2 B3353051 Ethyl (5-methyl-1H-benzimidazol-2-YL)acetate CAS No. 52335-18-9

Ethyl (5-methyl-1H-benzimidazol-2-YL)acetate

Cat. No.: B3353051
CAS No.: 52335-18-9
M. Wt: 218.25 g/mol
InChI Key: KSIHSZGRNBFCOR-UHFFFAOYSA-N
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Description

Ethyl (5-methyl-1H-benzimidazol-2-YL)acetate is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are structurally composed of a benzene ring fused to an imidazole ring. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (5-methyl-1H-benzimidazol-2-YL)acetate typically involves the condensation of o-phenylenediamine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid as a catalyst, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-methyl-1H-benzimidazol-2-YL)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit enhanced biological activities and improved pharmacokinetic properties .

Scientific Research Applications

Ethyl (5-methyl-1H-benzimidazol-2-YL)acetate has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex benzimidazole derivatives.

    Biology: The compound is studied for its potential antimicrobial, antiviral, and anticancer properties.

    Medicine: It is explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of Ethyl (5-methyl-1H-benzimidazol-2-YL)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit DNA synthesis in microbial cells, leading to their death. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Ethyl (5-methyl-1H-benzimidazol-2-YL)acetate can be compared with other benzimidazole derivatives such as:

  • Mthis compound
  • Ethyl (5-chloro-1H-benzimidazol-2-YL)acetate
  • Ethyl (5-nitro-1H-benzimidazol-2-YL)acetate

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and biological properties. This compound is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic profiles .

Properties

IUPAC Name

ethyl 2-(6-methyl-1H-benzimidazol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-3-16-12(15)7-11-13-9-5-4-8(2)6-10(9)14-11/h4-6H,3,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSIHSZGRNBFCOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC2=C(N1)C=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60307305
Record name Ethyl (6-methyl-1H-benzimidazol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60307305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52335-18-9
Record name NSC190675
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190675
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl (6-methyl-1H-benzimidazol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60307305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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